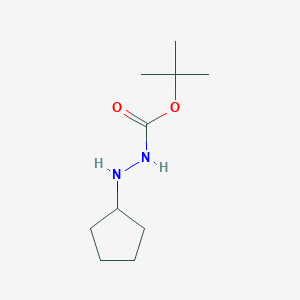

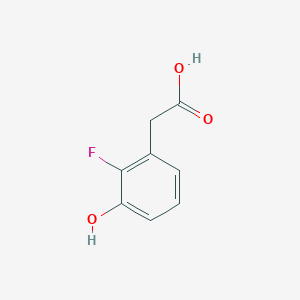

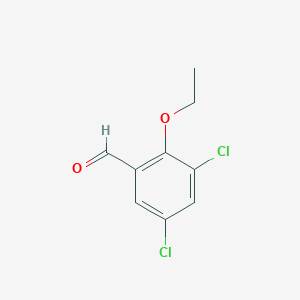

2-(Acetyloxy)-3-methoxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The chemical reactions involving “2-(Acetyloxy)-3-methoxybenzoic acid” would likely depend on the conditions and reagents present. For instance, the acetoxy group could potentially undergo reactions such as deprotection under certain conditions . The Suzuki–Miyaura cross-coupling reaction could be a potential reaction involving this compound .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Solubility and Molecular Interaction Studies : Research has shown that molecules similar to 2-(Acetyloxy)-3-methoxybenzoic acid, such as 2-methoxybenzoic acid and its derivatives, are extensively used in solubility studies. For example, the Abraham model correlations have been applied to solute transfer into 2-ethoxyethanol from water and from the gas phase, offering insights into molecular interactions and solubility parameters relevant to organic solvents and possibly guiding solvent selection for reactions involving this compound (Hart et al., 2015).

Synthetic Organic Chemistry : The directed ortho-metalation of unprotected benzoic acids showcases the chemical reactivity and potential synthetic utility of methoxybenzoic acid derivatives. This methodology facilitates the synthesis of contiguously substituted 2-methoxybenzoic acid building blocks, indicating a route for functionalizing this compound or related compounds (Nguyen, Castanet, & Mortier, 2006).

Nanotechnology and Controlled Release : The encapsulation of flavor molecules like vanillic acid (a structurally related compound to this compound) into layered inorganic nanoparticles for controlled release applications in food technology has been investigated. Such studies suggest potential applications of this compound in the development of nanocarriers for flavor preservation and controlled release in food products (Hong, Oh, & Choy, 2008).

Material Science : Polyaniline doped with benzoic acid and its derivatives, including 2-methoxybenzoic acid, showcases the application of such compounds in the synthesis and characterization of conductive polymers. These materials have potential uses in electronic devices, demonstrating the utility of methoxybenzoic acids in the development of advanced materials (Amarnath & Palaniappan, 2005).

Environmental Science : The study of hydroxylation and demethoxylation of methoxybenzoic acids by OH-radicals highlights the environmental relevance of these compounds, particularly in processes like water treatment or understanding the environmental fate of methoxybenzoic acid derivatives (Gaisberger & Solar, 2001).

Wirkmechanismus

Target of Action

It is known that acetic acid derivatives, such as this compound, can have antimicrobial properties . They may interact with microbial cell membranes, disrupting their function and leading to cell death .

Mode of Action

Acetic acid, a related compound, is known to act as an antimicrobial agent by disrupting the ph balance within microbial cells . This disruption can lead to cell death. It’s plausible that 2-(Acetyloxy)-3-methoxybenzoic acid may have a similar mode of action.

Biochemical Pathways

Acetic acid and its derivatives are known to be involved in various metabolic processes . For instance, acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood . It’s plausible that this compound may also participate in similar biochemical pathways.

Pharmacokinetics

It’s known that acetic acid, a related compound, is used locally and occasionally internally as a counterirritant . It’s plausible that this compound may have similar pharmacokinetic properties.

Result of Action

Based on the known effects of acetic acid, it’s plausible that this compound may have antimicrobial properties, leading to the disruption of microbial cell membranes and cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, temperature and humidity can affect the compound’s stability and efficacy.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-acetyloxy-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-6(11)15-9-7(10(12)13)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBRPXJFIGHDQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC=C1OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631578 |

Source

|

| Record name | 2-(Acetyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2554-82-7 |

Source

|

| Record name | 2-(Acetyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B1344755.png)